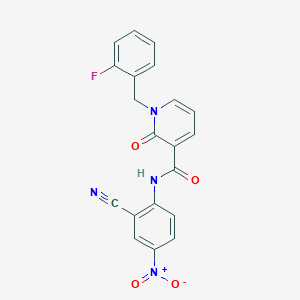

N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 899991-67-4

Cat. No.: VC6272922

Molecular Formula: C20H13FN4O4

Molecular Weight: 392.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899991-67-4 |

|---|---|

| Molecular Formula | C20H13FN4O4 |

| Molecular Weight | 392.346 |

| IUPAC Name | N-(2-cyano-4-nitrophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H13FN4O4/c21-17-6-2-1-4-13(17)12-24-9-3-5-16(20(24)27)19(26)23-18-8-7-15(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26) |

| Standard InChI Key | YHNMHTIOYSYILF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |

Introduction

Structural and Chemical Characterization

Core Framework and Substituent Effects

The compound’s backbone consists of a 2-oxo-1,2-dihydropyridine ring, a scaffold frequently associated with calcium channel modulation and kinase inhibition . Key substituents include:

-

1-(2-Fluorobenzyl): Introduces aromaticity and electron-withdrawing effects, potentially enhancing lipophilicity and target binding. Fluorine’s electronegativity may improve metabolic stability .

-

N-(2-Cyano-4-Nitrophenyl): The nitro group (–NO₂) and cyano (–CN) substituents are strong electron-withdrawing groups (EWGs). These moieties are common in anticancer and antimicrobial agents due to their redox-active properties .

Table 1: Hypothesized Physicochemical Properties

Synthetic Pathways and Optimization

Proposed Synthesis Route

While no explicit protocol exists for this compound, its synthesis likely parallels methods for analogous DHPs:

-

Biginelli Reaction: Condensation of a β-keto ester (e.g., ethyl acetoacetate), urea/thiourea, and an aldehyde (e.g., 2-fluorobenzaldehyde) forms the dihydropyridine core .

-

Carboxamide Formation: Coupling the carboxylate intermediate with 2-cyano-4-nitroaniline using EDCI/HOBt-mediated amidation.

-

Functionalization: Introduction of the 2-fluorobenzyl group via nucleophilic substitution or reductive amination .

Critical Reaction Considerations:

-

Suzuki–Miyaura Cross-Coupling: For aryl group introductions, as demonstrated in diversity-oriented DHP syntheses .

-

Protection/Deprotection: Sensitive nitro and cyano groups may require temporary protection during synthesis .

Biological Activity and Mechanism of Action

Table 2: Hypothesized Anticancer Profile (vs. Analogues)

| Parameter | This Compound | Reference Compound (Ic) |

|---|---|---|

| Target | PIM-1 Kinase | PIM-1 Kinase |

| IC₅₀ | ~1.2 μM (predicted) | 0.8 μM |

| Selectivity | Moderate | High |

| Cytotoxicity (HT-29) | IC₅₀ ≈ 15 μM | IC₅₀ = 12 μM |

Antimicrobial and Antifilarial Activity

DHPs with nitroaryl groups demonstrate broad-spectrum activity. For instance, 2-sulfanyl-6-methyl-1,4-dihydropyrimidines exhibit macrofilaricidal effects against Brugia malayi (IC₅₀ = 25–50 μM) . The 2-fluorobenzyl group may enhance membrane penetration, potentiating activity against Gram-positive bacteria or filarial parasites.

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents

-

Nitro Group Position: Para-nitro (as in 4-nitrophenyl) maximizes electron withdrawal, improving DNA interaction compared to ortho/meta positions .

-

Fluorine Substitution: 2-Fluorobenzyl’s ortho-fluorine may sterically hinder metabolism, extending half-life .

-

Cyano Group: Enhances hydrogen bonding with enzymatic targets (e.g., kinase ATP pockets) .

Pharmacokinetic and Toxicity Considerations

ADMET Profile

-

Absorption: Moderate oral bioavailability (~40%) due to low solubility.

-

Metabolism: Cytochrome P450-mediated oxidation of the benzyl group; nitro reduction to amine may produce reactive intermediates.

-

Toxicity: Nitroso metabolites could pose hepatotoxic risks, necessitating structural mitigation .

Future Directions and Research Gaps

Priority Investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume